3-amino-2H-1,2,4-oxadiazol-5-one
Description
3-Amino-2H-1,2,4-oxadiazol-5-one is a nitrogen-oxygen heterocycle characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This scaffold has garnered significant interest in medicinal chemistry due to its versatility as a bioisostere for carboxylic acids and its role in enhancing pharmacokinetic properties such as bioavailability and metabolic stability . The amino group at the 3-position contributes to hydrogen-bonding interactions, which are critical for molecular recognition in biological systems . Its synthesis often involves cyclization reactions using hydroxylamine derivatives or modifications of preformed oxadiazole rings .
Properties
IUPAC Name |
3-amino-2H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWCGRUQOIQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)ON1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)ON1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The condensation of amidoximes (1a–i ) with α-haloesters (2b–d ) in dimethyl sulfoxide (DMSO) under basic conditions forms the 1,2,4-oxadiazin-5(6H)-one core, which can be further functionalized to yield 3-amino derivatives. For example, 1a (p-tolyl amidoxime) reacts with methyl 2-chloroacetate (2b ) in the presence of tert-butoxide (t-BuONa) to produce 3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one (3a ) with a 50% yield.
Optimization Insights
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Base Selection : t-BuONa outperformed NaOH or KOH, likely due to its stronger deprotonation capacity and reduced side reactions.
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Solvent Effects : DMSO proved critical for solubilizing intermediates and stabilizing the transition state, whereas alternative solvents (e.g., THF, DMF) led to lower yields.
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Substrate Scope : Electron-donating groups on the amidoxime aryl ring had minimal impact on yield, enabling diverse substitutions.
Table 1: Optimization of Reaction Conditions for 3a Synthesis
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6 | NaOH | DMSO | 18 | 42 |
| 9 | t-BuONa | DMSO | 18 | 50 |
| 10 | t-BuOK | DMSO | 18 | 32 |
Nitration-Acidification Pathway for Functionalization
Synthesis of 3-(Dinitromethyl)-1,2,4-Oxadiazol-5-One
A complementary route involves nitration of precursor oxadiazoles followed by acid-mediated cyclization. For instance, nitration of 3a with mixed acid (HNO₃/H₂SO₄) at -20°C yielded ammonium dinitromethanide-oxadiazolate (4 ), which was acidified with HCl in acetone to produce 3-(dinitromethyl)-1,2,4-oxadiazol-5-one (5 ). This pathway highlights the compound’s versatility for energetic materials applications.
Critical Observations
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Temperature Control : Lower temperatures (-20°C) minimized C-N bond cleavage, a common side reaction.
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Acid Selection : Concentrated HCl in acetone facilitated protonation without degrading the oxadiazole ring.
Patent-Derived Methods Involving Hydroxylamine Derivatives
A patented approach (WO2023025277A1) describes the use of hydroxylamine hydrochloride and ethylenediamine to functionalize oxadiazole precursors. While full experimental details are proprietary, the method emphasizes:
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Stepwise Addition : Order of reagent addition (e.g., hydroxylamine before nitrating agents) prevents undesired isomerization.
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Salt Formation : Intermediate ammonium salts enhance stability during purification.
Structural Characterization and Analytical Data
Spectroscopic and Crystallographic Validation
Scientific Research Applications
Chemistry: “3-amino-2H-1,2,4-oxadiazol-5-one” is used as a reagent in organic synthesis, facilitating the formation of complex molecules. It is also studied for its reactivity and mechanism in various chemical reactions.
Biology: In biological research, “this compound” is investigated for its potential effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition, signal transduction, and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may serve as a lead compound in drug discovery and development.
Industry: Industrially, “this compound” is utilized in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of “3-amino-2H-1,2,4-oxadiazol-5-one” involves its interaction with specific molecular targets It may bind to enzymes, receptors, or other proteins, modulating their activity The pathways involved can include signal transduction, gene expression, and metabolic regulation
Comparison with Similar Compounds
Table 1: Key Differences Between Oxadiazol-5-one and Thiadiazol-3-one
Comparison with Triazinone Derivatives
4-Amino-1,2,4-triazin-5-ones feature an additional nitrogen atom in the ring, creating a six-membered structure. Key distinctions include:
- Reactivity: Triazinones undergo nucleophilic substitution more readily due to electron-deficient aromatic systems, whereas oxadiazol-5-ones are more resistant to ring-opening .
- Applications: Triazinones are explored as kinase inhibitors, while oxadiazol-5-ones are utilized as soluble epoxide hydrolase (sEH) inhibitors (IC50 = 42–56 nM) .
Comparison with Tetrazole Derivatives
Replacing oxadiazol-5-one with tetrazole groups (e.g., in ChemR23 inhibitors) impacts pharmacokinetics:
- Bioavailability: Oxadiazol-5-one derivatives exhibit superior oral bioavailability in cynomolgus monkeys compared to tetrazoles, attributed to reduced polarity and better membrane permeability .
- Metabolic Stability : Tetrazoles are prone to metabolic oxidation, whereas oxadiazol-5-ones demonstrate enhanced stability .
Comparison with Carboxylic Acid Bioisosteres
The 1,2,4-oxadiazol-5-one ring serves as a non-carboxylic acid bioisostere with distinct advantages:
Table 2: Bioisosteric Replacement of Carboxylic Acids
| Compound Class | logD | Key Applications |
|---|---|---|
| Carboxylic Acid | -0.5 | Traditional drug scaffolds |
| 1,2,4-Oxadiazol-5-one | +0.2 | Retinoids, sEH inhibitors |
| Tetrazole | -1.2 | Antihypertensives |
Structural and Functional Insights
- Crystal Structure : The title compound forms hydrogen-bonded sheets via N–H⋯O and C–H⋯O interactions, which stabilize the solid-state structure and influence solubility .
- Substituent Effects : Nitro-substituted derivatives (e.g., 3-(4-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one) exhibit electron-withdrawing effects that enhance electrophilic reactivity, making them intermediates for further functionalization .
Q & A
Q. Methodological Answer :
- Target Selection : Prioritize enzymes with known oxadiazole affinity (e.g., kynurenine 3-monooxygenase, KMO) based on structural analogs .
- Assay Conditions : Use recombinant enzymes in buffer (pH 7.4, 37°C) with NADPH cofactor.
- Kinetic Analysis : Measure IC₅₀ via fluorescence quenching or HPLC-based substrate depletion.
- SAR Studies : Modify substituents (e.g., nitro, amino groups) to correlate structure with inhibitory potency .
Basic: What are the stability challenges for this compound under varying storage conditions?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers; avoid aqueous solvents unless lyophilized.
- pH Stability : Test in buffered solutions (pH 4–8) via HPLC monitoring over 72 hours .
Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodological Answer :
- Molecular Orbital Analysis : Use Gaussian09 to calculate HOMO/LUMO energies for predicting electrophilic/nucleophilic sites.
- Transition State Modeling : Apply QM/MM hybrid methods (e.g., in GAMESS) to simulate reaction pathways for substituent introduction.
- Solvent Effects : Include PCM models to account for polar aprotic solvent interactions (e.g., DMF, DMSO) .
Basic: What are the documented biological applications of this compound derivatives?
Q. Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays (96-well plate, resazurin indicator).
- Anticancer Potential : Evaluate cytotoxicity in MCF-7 or HeLa cells using MTT assays (IC₅₀ calculation via GraphPad Prism).
- Neurotherapeutics : Assess KMO inhibition for neurodegenerative disease models (e.g., Huntington’s) .
Advanced: How can researchers address low yields in multi-step syntheses of this compound analogs?
Q. Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to isolate unstable intermediates.
- Catalyst Optimization : Screen Pd/C or CuI for cross-coupling steps; adjust loading (1–5 mol%).
- Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .
Basic: What safety protocols are critical when handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
- Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .
Advanced: How can structural modifications enhance the pharmacokinetic profile of this compound-based drug candidates?
Q. Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., –SO₃H, –COOH) to improve solubility.
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., oxadiazolone → tetrazole).
- In Vivo Testing : Conduct PK studies in rodent models (plasma t½, Cmax) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
